O-(1-(Pyridin-2-yl)ethyl)hydroxylamine O-(1-(Pyridin-2-yl)ethyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010193
InChI: InChI=1S/C7H10N2O/c1-6(10-8)7-4-2-3-5-9-7/h2-6H,8H2,1H3
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine

CAS No.:

Cat. No.: VC16010193

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name O-(1-pyridin-2-ylethyl)hydroxylamine
Standard InChI InChI=1S/C7H10N2O/c1-6(10-8)7-4-2-3-5-9-7/h2-6H,8H2,1H3
Standard InChI Key RUAFWDAKPHVDLN-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=N1)ON

Introduction

Structural and Stereochemical Features

Molecular Architecture

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine consists of a pyridine ring with an ethyl group at the 2-position, terminated by a hydroxylamine (-NHOH) moiety. The dihydrochloride salt form incorporates two hydrochloric acid molecules, enhancing solubility and stability. Key structural parameters include:

PropertyValue
Molecular Formula (Base)C₇H₁₀N₂O
Molecular Formula (Salt)C₇H₁₂Cl₂N₂O
Molecular Weight (Salt)211.09 g/mol
IUPAC Name (Salt)O-(2-pyridin-2-ylethyl)hydroxylamine dihydrochloride
Exact Mass (Base)138.0794 g/mol
Topological Polar Surface Area48.14 Ų

The pyridine ring’s electron-withdrawing nature stabilizes the hydroxylamine group, influencing its reactivity in nucleophilic and redox reactions .

Stereochemical Considerations

The ethyl group introduces a chiral center at the hydroxylamine-bearing carbon. The (R)-enantiomer (CAS 2241107-47-9) has been isolated, highlighting the importance of stereochemistry in pharmacological applications . Enantiomeric purity can significantly affect binding affinity to biological targets, though most synthetic routes yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed .

Synthesis and Optimization

General Synthetic Route

The synthesis typically involves a two-step process starting from 2-acetylpyridine:

  • Oxime Formation:
    2-Acetylpyridine reacts with hydroxylamine hydrochloride in methanol under basic conditions (potassium carbonate) to form the corresponding oxime.

    2-Acetylpyridine + NH₂OH\cdotpHCl → 2-(1-Hydroxyiminoethyl)pyridine\text{2-Acetylpyridine + NH₂OH·HCl → 2-(1-Hydroxyiminoethyl)pyridine}

    This step achieves yields >90% after 4 hours at room temperature .

  • Reduction to Hydroxylamine:
    The oxime is reduced using zinc powder and ammonium chloride, yielding the hydroxylamine derivative.

    2-(1-Hydroxyiminoethyl)pyridine + Zn → O-(1-(Pyridin-2-yl)ethyl)hydroxylamine\text{2-(1-Hydroxyiminoethyl)pyridine + Zn → O-(1-(Pyridin-2-yl)ethyl)hydroxylamine}

    The dihydrochloride salt is obtained via acidification with HCl .

Process Optimization

  • Solvent Effects: Methanol is preferred for its ability to dissolve both reactants and products, minimizing side reactions .

  • Catalysis: Microwave-assisted synthesis could reduce reaction times, though conventional methods remain standard.

  • Yield Enhancement: Excess hydroxylamine hydrochloride (1.2 equiv) and controlled pH during workup improve yields to ~90% .

Physicochemical Properties

Stability and Solubility

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Key metrics include:

PropertyValue
LogP (Partition Coefficient)2.82
Melting PointNot reported
HygroscopicityHigh (salt form)

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (D₂O): δ 8.5 (d, 1H, pyridine-H6), 7.8 (t, 1H, pyridine-H4), 7.4 (d, 1H, pyridine-H3), 4.2 (q, 1H, CH), 3.1 (m, 2H, CH₂) .

  • IR: Strong absorption at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyridine) .

Chemical Reactivity and Mechanisms

Nucleophilic Reactions

The hydroxylamine group acts as a nucleophile, participating in:

  • Oxime Formation: Reacts with ketones or aldehydes to form stable oximes, useful in bioconjugation .

  • Redox Reactions: The -NHOH group undergoes oxidation to nitroso compounds or reduction to amines, depending on conditions .

Coordination Chemistry

The pyridine nitrogen coordinates to metal ions (e.g., Zn²⁺, Cu²⁺), enabling applications in catalysis or metallodrug design .

Biological Activity and Applications

Medicinal Chemistry

  • Drug Intermediates: Serves as a precursor to piperidine derivatives, which are prevalent in antipsychotic agents .

  • Enzyme Inhibition: Pyridine-containing hydroxylamines inhibit monoamine oxidases (MAOs), suggesting potential in neurodegenerative disease therapy .

Future Directions

  • Asymmetric Synthesis: Development of enantioselective routes to access (R)- and (S)-isomers for targeted drug design .

  • Polymer Chemistry: Exploration as a monomer for pH-responsive polymers leveraging pyridine’s basicity .

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